2-氧代-1H-吡啶-4-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

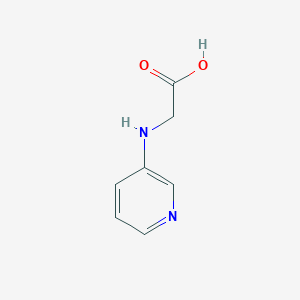

2-Oxo-1H-pyridine-4-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science . It is also known as PyFluor, a low-cost, stable, and selective deoxyfluorination reagent .

Synthesis Analysis

The synthesis of 2-Oxo-1H-pyridine-4-sulfonyl fluoride involves the use of fluorosulfonyl radicals. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .Molecular Structure Analysis

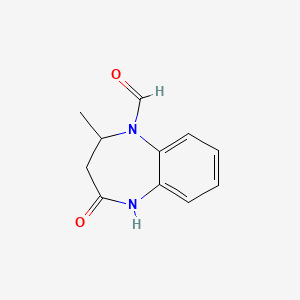

The molecular structure of 2-Oxo-1H-pyridine-4-sulfonyl fluoride is characterized by a pyridine ring, which is a nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis. They are involved in various chemical reactions, including fluoride–chloride exchange from the corresponding sulfonyl chlorides, conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . A class of reactions for sulfonyl fluorides to form amino-oxetanes has also been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-1H-pyridine-4-sulfonyl fluoride are influenced by its molecular structure. The pyrrolidine ring in its structure contributes to its properties, including its reactivity and stability .科学研究应用

放射性药物开发

磺酰氟,包括2-氧代-1H-吡啶-4-磺酰氟衍生物,因其在放射性药物应用中的潜力而被探索,尤其是在正电子发射断层扫描(PET)化学中。基于磺酰氟的假体化合物的开发为将氟-18整合到生物标记中提供了一条有希望的途径,促进了水溶液、室温标记策略。这种方法可以显著提高氟-18标记化合物的合成,证明对PET成像技术至关重要(Inkster等人,2012)。

氟化学

(2-吡啶基)磺酰基团在促进铜介导的交叉偶联反应中的作用已被强调,能够合成多种氟化化合物。该功能不仅支持偶联反应,还允许后续转化,拓宽了氟化学的范围及其在创建结构多样的氟化产物中的应用(Zhao等人,2012)。

材料科学

在材料科学中,含有磺酰氟基团的化合物,如2-氧代-1H-吡啶-4-磺酰氟,有助于开发新型材料。例如,合成含有吡啶和砜部分的可溶性氟化聚酰胺展示了此类化合物在创建具有理想性质的材料中的影响,包括低介电常数、高热稳定性和紫外-可见光谱中的透明性。这些材料可能适用于从电子到涂层的各种先进技术应用(Liu等人,2013)。

化学合成和功能化

通过C-H氟化和亲核芳香取代合成和功能化复杂分子突出了磺酰氟衍生物在有机合成中的效用。该方法能够对复杂分子进行后期修饰,促进引入各种官能团并提高药物化合物的合成效率。这些反应中采用的温和条件强调了磺酰氟在药物化学和药物开发中的多功能性和广泛适用性(Fier & Hartwig,2014)。

作用机制

The 2-oxo-1H-pyridine moiety of the compound suggests that it might interact with biological targets through hydrogen bonding or pi-stacking interactions. Pyridine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and the presence of functional groups that can undergo metabolic transformations can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound .

未来方向

Sulfonyl fluorides, including 2-Oxo-1H-pyridine-4-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Future research may focus on further exploring the synthesis and applications of these compounds, as well as developing new methods for their production .

属性

IUPAC Name |

2-oxo-1H-pyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNBXUDLWNDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyridine-4-sulfonyl fluoride | |

CAS RN |

2305251-83-4 |

Source

|

| Record name | 2-hydroxypyridine-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)

![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)

![4-[2-(Pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B2640494.png)

![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)

![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2640502.png)

![Ethyl 3-[(4-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2640503.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)

![6-ethyl 3-methyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2640509.png)